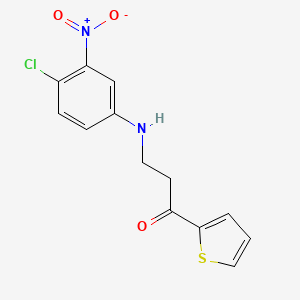
3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone is an organic compound with a unique combination of functional groups that make it an interesting target for scientific research. It is a member of the nitroaniline family and is used in a wide range of laboratory experiments and applications. This compound has been studied for its synthetic, biochemical and physiological effects, as well as its potential for future research.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Enzymatic Applications The structural similarity of 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone to compounds used in asymmetric synthesis highlights its potential in the development of pharmaceutical intermediates. For instance, the use of microbial reductases for the asymmetric synthesis of chiral alcohols demonstrates the importance of such compounds in creating enantiomerically pure substances. The enzymatic activity and the conditions under which these reactions occur, such as optimal temperature and pH, are crucial for the pharmaceutical industry, especially in the synthesis of antidepressant drugs (Choi et al., 2010).
Crystallography and Material Science Understanding the molecular and crystal structure of similar compounds, through techniques like X-ray crystallography, provides insights into their physical and chemical properties. This knowledge is essential for material science, where these properties can determine the usability of a compound in various applications, including optoelectronics and pharmaceuticals (Ji et al., 2000).
Organic Synthesis and Chemical Transformations The Reissert-Henze reaction, involving thienopyridines, showcases the broad utility of compounds like 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone in synthesizing cyanothienopyridines. These reactions are pivotal for introducing specific substituents into complex molecules, which can lead to the development of new drugs or materials with novel properties (Klemm & Muchiri, 1983).
Environmental and Biodegradation Studies Studying the degradation pathways of nitroaromatic compounds similar to 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone provides valuable insights into environmental remediation techniques. Isolated microbial strains capable of utilizing these compounds as carbon and nitrogen sources under anaerobic conditions highlight the potential for bioremediation of contaminated environments (Duc, 2019).
Anticancer Research Synthesis of novel compounds with potential anticancer activity demonstrates the importance of chemical synthesis in developing new therapeutic agents. The design and synthesis of molecules based on the structural framework of compounds like 3-(4-Chloro-3-nitroanilino)-1-(2-thienyl)-1-propanone can lead to the discovery of new drugs with significant anticancer properties (Buzun et al., 2021).
Propiedades
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-4-3-9(8-11(10)16(18)19)15-6-5-12(17)13-2-1-7-20-13/h1-4,7-8,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKBRENHHLIMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2892549.png)
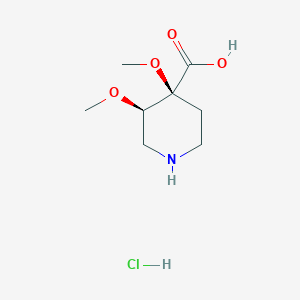

![tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2892556.png)
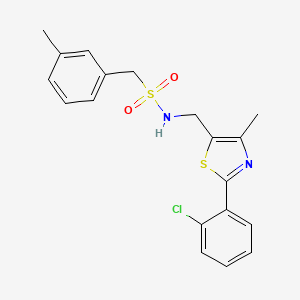
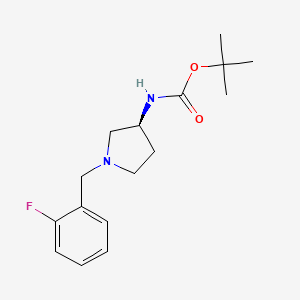

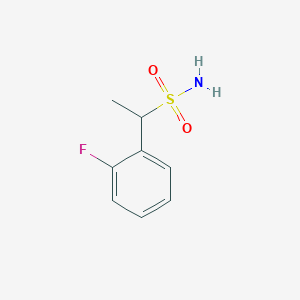
![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)
![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)